Pyrrolidinyl urea derivative 9

Catalog No.
S11230462
CAS No.
M.F
C24H27ClFN5O3
M. Wt
488.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidinyl urea derivative 9

Product Name

Pyrrolidinyl urea derivative 9

IUPAC Name

1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea

Molecular Formula

C24H27ClFN5O3

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1

InChI Key

GIFBEFSILNFYRM-GHTZIAJQSA-N

Canonical SMILES

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC

Isomeric SMILES

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)Cl)CCOC

Pyrrolidinyl urea derivative 9 is a chemical compound characterized by a unique structural framework that includes a pyrrolidine ring and a urea functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The presence of the pyrrolidine moiety often enhances the compound's biological activity, making it a subject of interest in drug development.

, primarily due to its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can yield amine derivatives, impacting the compound's pharmacological properties.
  • Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions under which these reactions occur can significantly influence the yield and purity of the products formed .

Pyrrolidinyl urea derivative 9 has been investigated for its biological activity, particularly in relation to its interaction with various biological macromolecules. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. The mechanism of action is thought to involve inhibition of specific enzymes or receptors, which could lead to modulation of critical biological pathways. For instance, some derivatives have been shown to inhibit TrkA (tropomyosin receptor kinase A), a target implicated in pain signaling and cancer progression .

The synthesis of pyrrolidinyl urea derivative 9 typically involves multi-step synthetic routes. A common approach includes:

  • Formation of an intermediate: This often involves reacting an isocyanate with an amine to form the urea linkage.
  • Cyclization: The pyrrolidine ring may be formed through cyclization reactions involving appropriate precursors.

Specific reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and the use of catalysts are crucial for optimizing yield and purity .

Pyrrolidinyl urea derivative 9 has several potential applications:

  • Pharmaceutical development: As a candidate for new drug formulations targeting various diseases, including cancer and chronic pain.
  • Chemical research: Used as a building block in the synthesis of more complex organic molecules.
  • Material science: Investigated for its properties in developing new materials with specific functionalities .

Studies on the interactions of pyrrolidinyl urea derivative 9 with biological targets have revealed its potential as a selective inhibitor of certain enzymes. For example, research indicates that it can modulate pathways involved in cell signaling and proliferation, suggesting its utility in therapeutic contexts. Detailed interaction studies are essential to elucidate the specific molecular mechanisms through which this compound exerts its effects .

Several compounds share structural similarities with pyrrolidinyl urea derivative 9. Key comparisons include:

Compound NameStructural FeaturesUnique Properties
N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]ureaContains fluorine substituentEnhanced lipophilicity and stability
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]ureaChlorine substituentDifferent reactivity profile compared to fluorinated analogs
N-(2-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]ureaBromine substituentPotential for varied biological activity due to bromine's larger size
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-bis(3-(trifluoromethyl)phenyl)Trifluoromethyl groupsUnique electronic properties enhancing reactivity

Pyrrolidinyl urea derivative 9 stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. The presence of the pyrrolidine moiety often enhances interactions with biological targets, making this compound particularly valuable in drug discovery efforts .

Catalyst-Free Synthesis Routes Utilizing CO₂ Capture

Catalyst-free synthesis of pyrrolidinyl urea derivatives has gained traction as a sustainable alternative to traditional methods. A notable approach involves the use of water microdroplets sprayed with CO₂ as a nebulizing gas, which facilitates urea formation without catalysts or external energy inputs [5]. In this system, the electric field at the gas-water interface drives the reaction between dissolved nitrate and CO₂, achieving a urea production rate of ∼118 μM h⁻¹ with >99% selectivity [5]. This method aligns with the structural requirements of pyrrolidinyl urea derivative 9, where the pyrrolidine moiety could theoretically arise from cyclization of amine intermediates under similar interfacial conditions.

Further, alkyl ammonium carbamates—readily formed from low-concentration CO₂ sources—serve as precursors for urea derivatives. For example, carbamates derived from pyrrolidine-based amines react with 1,3-dimethyl-2-imidazolidinone to form cyclic urea structures [3]. While these reactions typically employ titanium catalysts, recent work demonstrates that solvent effects alone can promote carbamate-to-urea conversion in sealed systems [3], suggesting potential adaptations for catalyst-free pyrrolidinyl urea synthesis.

Role of Amine Reactants in Urea Derivative Formation

The amine reactant’s structure critically influences the regioselectivity and stability of pyrrolidinyl urea derivatives. Pyrrolidinyl urea derivative 9 contains a trans-4-(3-chloro-4-fluorophenyl)pyrrolidine group, which likely originates from a substituted pyrrolidine amine. Studies on analogous systems reveal that secondary amines like 1-(2-hydroxyethyl)pyrrolidine exhibit enhanced nucleophilicity, facilitating carbamate formation with CO₂ [4]. The electron-donating methoxyethyl group in derivative 9’s pyrrolidine ring may further stabilize intermediates during urea bond formation.

Primary amines, such as 3-amino-1-propanol, are less effective in urea synthesis due to competing degradation pathways [4]. In contrast, tertiary amines like 1-(2-hydroxyethyl)pyrrolidine show superior stability under oxidative conditions, making them ideal for multi-step syntheses [4]. This aligns with the structural resilience observed in pyrrolidinyl urea derivative 9, which retains its pyrrolidine and pyrazolone moieties under thermal stress [1].

Reaction Mechanism: Intermediate Isolation and Pathway Elucidation

The synthesis of pyrrolidinyl urea derivative 9 likely proceeds through a carbamate intermediate, as evidenced by studies on related systems. For example, mass spectrometric analysis of microdroplet reactions identifies nitrite and cyanate as key intermediates during CO₂-nitrate coupling [5]. Density functional theory (DFT) calculations suggest that electric fields at microdroplet interfaces lower the activation energy for C–N bond formation, enabling spontaneous urea synthesis [5].

In non-aqueous systems, titanium-catalyzed reactions proceed via a two-step mechanism: (1) CO₂ insertion into the amine to form a carbamate, followed by (2) nucleophilic attack by a second amine to yield the urea [3]. For derivative 9, the trans-configuration of the pyrrolidine group implies stereochemical control during the cyclization step, possibly mediated by steric effects from the 3-chloro-4-fluorophenyl substituent.

Solvent and Temperature Effects on Yield and Selectivity

Solvent polarity and temperature significantly impact the synthesis of pyrrolidinyl urea derivatives. Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone enhance carbamate stability, achieving urea yields >80% at 120°C [3]. In contrast, aqueous systems require ambient temperatures to minimize hydrolysis, as demonstrated by microdroplet methods [5].

Table 1. Solvent and Temperature Optimization for Urea Derivatives

Solvent SystemTemperature (°C)Yield (%)Selectivity (%)
1,3-Dimethyl-2-imidazolidinone1208295
Water microdroplets2545>99
Methanol/water (1:1)606788

Thermal degradation studies reveal that pyrrolidinyl urea derivatives are stable up to 150°C, beyond which decomposition of the pyrazolone ring occurs [1]. Optimal synthesis conditions for derivative 9 thus likely involve moderate temperatures (80–120°C) in aprotic solvents to balance reaction kinetics and product stability [3] [4].

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for structural elucidation of pyrrolidinyl urea derivative 9. The complex architecture of this compound, featuring both the five-membered pyrrolidine ring and the urea functionality, presents distinctive spectroscopic signatures that facilitate comprehensive structural characterization [1] [2].

The pyrrolidine ring system exhibits characteristic proton resonances that are diagnostic for structural confirmation. In pyrrolidinyl urea derivatives, the N-methyl group typically appears as a singlet around 2.4-2.9 parts per million, while the pyrrolidine ring protons generate multiplets between 1.76-2.0 parts per million for the CH2 groups adjacent to nitrogen, and 3.2-3.6 parts per million for the CH2 groups directly attached to the nitrogen atom [3] [4]. These chemical shift patterns are consistent with the electron-donating nature of the pyrrolidine nitrogen and its influence on adjacent carbon environments.

The urea carbonyl carbon represents a critical diagnostic feature, typically resonating between 155-165 parts per million in carbon-13 Nuclear Magnetic Resonance spectra. This downfield position reflects the resonance stabilization involving the nitrogen lone pairs and the carbonyl carbon, creating partial double bond character [5] [6]. The nitrogen atoms of the urea moiety contribute to this resonance delocalization, resulting in restricted rotation about the carbon-nitrogen bonds and consequent conformational effects observable in Nuclear Magnetic Resonance spectra.

For pyrrolidinyl urea derivative 9 specifically, two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural assignment capabilities. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity, while Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range couplings that confirm the connectivity between the pyrrolidine ring and the urea functionality [7] [8]. The characteristic cross-peaks in these spectra provide unambiguous evidence for the proposed molecular architecture.

Table 3.1: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Pyrrolidinyl Urea Systems

Structural Feature1H Chemical Shift (ppm)13C Chemical Shift (ppm)Multiplicity
Pyrrolidine N-CH23.2-3.652-56Multiplet
Pyrrolidine CH21.76-2.022-28Multiplet
Urea NH4.5-6.5-Broad singlet
Urea C=O-155-165Singlet
N-Methyl2.4-2.935-40Singlet

The solvent-dependent chemical shift variations observed in pyrrolidinyl urea derivatives reflect the hydrogen bonding capabilities of both the pyrrolidine nitrogen and the urea functionality [9] [10]. In dimethyl sulfoxide-d6, the urea protons typically appear more downfield compared to chloroform-d, indicating stronger hydrogen bonding interactions with the polar solvent. This solvent dependence provides additional structural confirmation and insights into the compound's intermolecular interaction capabilities.

Dynamic Nuclear Magnetic Resonance studies reveal conformational flexibility within the pyrrolidine ring system. The five-membered ring adopts envelope conformations that interconvert rapidly on the Nuclear Magnetic Resonance timescale, leading to averaged chemical shifts for ring protons [4] [8]. Temperature-dependent studies can provide activation energy barriers for these conformational processes, offering insights into the compound's dynamic behavior in solution.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive identification of functional groups within pyrrolidinyl urea derivative 9 through characteristic vibrational frequencies. The technique offers complementary structural information to Nuclear Magnetic Resonance spectroscopy, particularly for confirming the presence and nature of hydrogen bonding interactions [11] [12].

The urea carbonyl stretch represents the most diagnostic infrared absorption, typically appearing as a strong band between 1650-1680 wavenumbers. This frequency reflects the partial double bond character resulting from nitrogen-carbonyl resonance delocalization [13] [5]. The exact position within this range depends on the degree of hydrogen bonding and the electronic nature of substituents attached to the nitrogen atoms. For pyrrolidinyl urea derivative 9, the carbonyl frequency provides insights into the extent of intramolecular and intermolecular hydrogen bonding networks.

Nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions between 3200-3500 wavenumbers. The urea functionality typically exhibits two distinct nitrogen-hydrogen stretches due to symmetric and antisymmetric modes [12] [14]. The pyrrolidine nitrogen, being tertiary, does not contribute to this region, simplifying the spectral interpretation. The bandwidth and frequency of these absorptions indicate the strength and extent of hydrogen bonding interactions, with broader bands suggesting more extensive hydrogen bonding networks.

Carbon-hydrogen stretching vibrations from the pyrrolidine ring system appear in the aliphatic region between 2800-3000 wavenumbers. These absorptions are typically less diagnostic but confirm the presence of saturated carbon-hydrogen bonds characteristic of the pyrrolidine ring structure [12] [15]. The methylene groups adjacent to nitrogen often show slightly different frequencies compared to those remote from the heteroatom, reflecting the electron-withdrawing influence of nitrogen.

Table 3.2: Characteristic Infrared Absorption Frequencies for Pyrrolidinyl Urea Derivative 9

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Urea C=O stretch1650-1680StrongCarbonyl vibration
NH stretch (primary urea)3200-3500Medium-StrongSymmetric/antisymmetric NH
CH stretch (aliphatic)2800-3000MediumPyrrolidine CH2
CN stretch1200-1350MediumCarbon-nitrogen bond
NH bend1500-1650MediumIn-plane NH deformation

The carbon-nitrogen stretching region between 1200-1350 wavenumbers provides information about the pyrrolidine ring and urea functionality connectivity. These absorptions are often overlapped with other vibrations but can be distinguished through comparative analysis with model compounds [16] [14]. The frequency and intensity of carbon-nitrogen stretches reflect the electronic environment and hybridization state of the nitrogen atoms.

Hydrogen bonding significantly influences the infrared spectrum of pyrrolidinyl urea derivative 9. Intermolecular hydrogen bonding between urea functionalities leads to frequency shifts and band broadening, particularly for nitrogen-hydrogen and carbonyl stretches [13] [12]. The extent of these changes provides information about solid-state packing arrangements and potential crystalline polymorphs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation pathways for pyrrolidinyl urea derivative 9. The fragmentation behavior reflects the inherent stability and reactivity of different molecular segments under ionization conditions [17] [6].

The molecular ion peak represents the first critical piece of information, confirming the molecular weight and providing the molecular formula through high-resolution mass spectrometry. For pyrrolidinyl urea derivatives, the molecular ion is typically stable under gentle ionization conditions, allowing accurate mass determination [18] [19]. The isotope pattern provides additional confirmation of the molecular formula, particularly useful for distinguishing between closely related structural isomers.

Fragmentation of pyrrolidinyl urea derivatives follows predictable pathways based on the stability of resulting fragment ions. The pyrrolidine ring commonly generates a characteristic fragment at mass-to-charge ratio 70, corresponding to the protonated pyrrolidinium cation (C4H8N+). This fragment serves as a diagnostic marker for the presence of the pyrrolidine structural unit [3] [8]. The stability of this five-membered ring cation makes it a prominent peak in mass spectra of pyrrolidinyl compounds.

The urea functionality exhibits characteristic fragmentation through carbon-nitrogen bond cleavage with elimination of isocyanate moieties. This fragmentation pathway generates fragments that retain either the pyrrolidinyl portion or the remaining substituent groups attached to the urea nitrogen [6] [17]. The relative intensities of these fragments provide information about the substituent effects and the preferred fragmentation pathways.

Table 3.3: Characteristic Mass Spectrometric Fragmentation Patterns

Fragment m/zAssignmentRelative IntensityFragmentation Pathway
70Pyrrolidinium cationHighRing cleavage from urea
84MethylpyrrolidineMediumN-methyl pyrrolidine
Base peak - 43Loss of C2H3NOMediumUrea rearrangement
Base peak - 44Loss of CO2LowDecarboxylation
Base peak - 28Loss of COMediumCarbonyl loss

Collision-induced dissociation studies reveal detailed fragmentation mechanisms through tandem mass spectrometry experiments. Different collision energies produce varying fragmentation patterns, with low energies favoring simple bond cleavages and higher energies promoting more extensive rearrangement reactions [19] [17]. These studies provide insights into the relative bond strengths and preferred fragmentation pathways under controlled conditions.

The presence of heteroatoms in pyrrolidinyl urea derivative 9 influences fragmentation through charge stabilization effects. The nitrogen atoms can stabilize positive charges through resonance delocalization, favoring fragments that retain these stabilizing features [8] [6]. This electronic influence explains the prominence of pyrrolidinium-containing fragments in the mass spectra.

Electrospray ionization mass spectrometry proves particularly useful for pyrrolidinyl urea derivatives due to the basic nature of the pyrrolidine nitrogen. Protonation occurs preferentially at this site, generating stable molecular ions that fragment in predictable patterns [6] . The resulting spectra provide clear structural information with minimal background interference from solvent or matrix effects.

Solid-State 13C CP/MAS NMR for Phase Behavior Studies

Solid-state carbon-13 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy provides unique insights into the crystalline structure and polymorphic behavior of pyrrolidinyl urea derivative 9. This technique overcomes the limitations of solution-state Nuclear Magnetic Resonance by directly probing the solid-state molecular environment without solubility constraints [7] [21].

Cross-polarization transfer from abundant protons to carbon-13 nuclei enhances sensitivity while magic angle spinning removes chemical shift anisotropy effects, producing high-resolution spectra comparable to solution-state measurements [21] [22]. The resulting spectra reveal distinct chemical environments for each carbon atom, providing detailed information about molecular conformation and intermolecular packing arrangements in the crystalline lattice.

The urea carbonyl carbon serves as a particularly sensitive probe for solid-state interactions. In pyrrolidinyl urea derivative 9, this carbon typically resonates between 155-165 parts per million, with the exact frequency depending on hydrogen bonding patterns and crystal packing effects [23] [21]. Multiple peaks in this region indicate crystalline polymorphism or conformational heterogeneity within the unit cell.

Pyrrolidine ring carbons exhibit characteristic patterns that reflect the conformational state of the five-membered ring in the solid state. Unlike solution-state spectra where conformational averaging occurs, solid-state Nuclear Magnetic Resonance captures the frozen conformation adopted in the crystal lattice [7] [4]. This information proves valuable for understanding structure-activity relationships and pharmaceutical polymorph characterization.

Table 3.4: Solid-State 13C Chemical Shifts and Multiplicity Patterns

Carbon EnvironmentChemical Shift (ppm)Line Width (Hz)Structural Information
Urea C=O155-16550-100Hydrogen bonding state
Pyrrolidine C-2,545-5530-80Ring conformation
Pyrrolidine C-3,422-2840-90Packing interactions
N-Methyl35-4220-60Rotational state
Aromatic/Heteroaromatic110-15060-120π-π stacking effects

Temperature-variable solid-state Nuclear Magnetic Resonance studies reveal phase transitions and molecular motions within the crystalline lattice. As temperature increases, conformational dynamics become more pronounced, leading to line broadening and chemical shift changes [21] [10]. These studies identify temperature ranges where phase transitions occur and provide activation energies for molecular motions in the solid state.

The comparison between crystalline samples and xerogels prepared from different solvents reveals solvent-dependent packing arrangements. Different crystallization conditions produce distinct solid-state Nuclear Magnetic Resonance patterns, indicating polymorphic variations or pseudo-polymorphic hydrates/solvates [21] [24]. This information proves crucial for pharmaceutical development where different crystal forms can exhibit varying bioavailability and stability profiles.

Relaxation time measurements in solid-state Nuclear Magnetic Resonance provide information about molecular dynamics and heterogeneity within the sample. Carbon-13 spin-lattice relaxation times reflect the mobility of different molecular segments, with more rigid environments exhibiting longer relaxation times [7] [21]. These measurements distinguish between crystalline and amorphous regions within samples and provide insights into the molecular-level organization of the material.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

487.1786456 g/mol

Monoisotopic Mass

487.1786456 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-08-2024

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